セピモスタット

説明

Sepimostat, also known as Sepimostat, is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

The exact mass of the compound Sepimostat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sepimostat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sepimostat including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

脳疾患における神経保護

セピモスタットは、特に脳疾患において神経保護作用を有することが明らかになっています。これは、シナプス可塑性、学習、および記憶に不可欠なラット海馬CA1錐体ニューロンにおけるネイティブNMDA受容体を阻害します。 この阻害は、様々な神経変性疾患の病態に寄与する興奮毒性からニューロンを保護するために利用できる可能性があります .

網膜神経保護

ラットモデルを用いた研究では、セピモスタットは、過剰に存在すると損傷を引き起こす可能性のある神経伝達物質であるNMDAによって誘導される変性から網膜を保護することに有望な結果を示しました。 この応用は、網膜神経節細胞の消失が大きな懸念となる緑内障などの疾患の治療におけるセピモスタットの潜在能力を示唆しています .

NMDA受容体活性の調節

セピモスタットは、複雑で電圧依存的な様式でNMDA受容体を阻害することにより、NMDA受容体活性を調節します。この調節は、NMDA受容体がニューロンの発達と生存において重要な役割を果たすため、重要です。 セピモスタットを用いたNMDA受容体活性の理解と制御は、認知機能と疾患に関する研究に影響を与える可能性があります .

他のセリンプロテアーゼ阻害剤との比較

セピモスタットを、ナファモスタット、ガベキサート、カモスタットなどの他のセリンプロテアーゼ阻害剤と比較した研究は、それらの神経保護作用の違いに関する洞察を提供してきました。 この比較分析は、神経変性疾患研究においてより標的を絞った治療戦略を開発するために重要です .

急性膵炎治療の可能性

セピモスタットとは直接関係しませんが、構造的に関連する化合物ナファモスタットは、急性膵炎の治療に使用されています。 類似性を考えると、セピモスタットは、この分野における有効性について検討することもでき、膵炎治療に関する研究の新たな道を開く可能性があります .

薬理学的プロファイルと代替適応症

セピモスタットの薬理学的プロファイルは現在も調査中で、研究により作用機序と潜在的な代替適応症が明らかになっています。これらには、虚血性傷害、脊髄損傷、そしておそらく癌における応用が含まれます。 セピモスタットの薬理学的多様性に関する継続的な研究は、医学科学の複数の分野におけるその関連性を強調しています .

作用機序

Target of Action

Sepimostat primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a subtype of ionotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning and memory, neuronal development, and survival . They are inhibited by many cationic compounds .

Mode of Action

Sepimostat, an amidine-containing serine protease inhibitor with neuroprotective properties, inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons . It demonstrates complex voltage dependence with voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites . At −80 mV holding voltage, the voltage-dependent component dominates, and pronounced tail currents and overshoots are observed, evidencing a “foot-in-the-door” open channel block . At depolarized voltages, the voltage-independent inhibition by sepimostat is significantly attenuated by the increase of agonist concentration . The voltage-independent inhibition is non-competitive .

Biochemical Pathways

Sepimostat affects the biochemical pathways involving NMDA receptors. The inhibition of these receptors by Sepimostat can be described by a two-component mechanism . All compounds demonstrated similar affinity to the shallow site, which is responsible for the voltage-independent inhibition, with binding constants in the range of 3–30 µM . In contrast, affinities to the deep site differed dramatically, with nafamostat, furamidine, and pentamidine being much more active .

Result of Action

The result of Sepimostat’s action is the inhibition of NMDA receptors, leading to neuroprotective effects . It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at −80 mV holding voltage .

Action Environment

The environment can influence the action of Sepimostat. For instance, at depolarized voltages, the voltage-independent inhibition by Sepimostat is significantly attenuated by the increase of agonist concentration . .

生化学分析

Biochemical Properties

Sepimostat plays a significant role in biochemical reactions, particularly in the inhibition of N-methyl-D-aspartate (NMDA) receptors . It interacts with the NR2B subunit of the NMDA receptor, specifically at the Ifenprodil-binding site . The nature of these interactions involves Sepimostat acting as an antagonist, inhibiting the function of the NMDA receptors .

Cellular Effects

Sepimostat has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, memory, and neuronal development . By inhibiting these receptors, Sepimostat can alter cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sepimostat involves its interaction with the NR2B subunit of the NMDA receptor . It binds to the Ifenprodil-binding site, inhibiting the receptor’s function . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that Sepimostat exhibits a complex voltage dependence, suggesting the presence of shallow and deep binding sites

Metabolic Pathways

It is known that Sepimostat interacts with the NR2B subunit of the NMDA receptor

特性

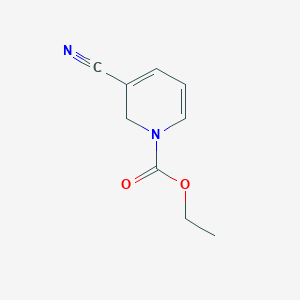

IUPAC Name |

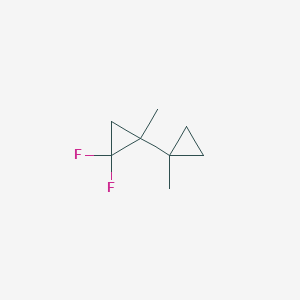

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJOIUGPCVZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146144 | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103926-64-3 | |

| Record name | Sepimostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sepimostat Mesilate acts as a serine protease inhibitor. Research indicates it demonstrates dose-dependent inhibition of all complement pathways []. It also exhibits inhibitory effects on trypsin-like serine proteases, including trypsin, pancreatic kallikrein, plasma kallikrein, plasmin, thrombin, Factor Xa, Factor XIIa, C1r, and C1s []. Additionally, it acts as an NMDA receptor antagonist, particularly targeting the NR2B subtype [].

A: Sepimostat Mesilate inhibits NMDA receptors in a complex manner involving both voltage-dependent and voltage-independent mechanisms, suggesting interactions with both shallow and deep binding sites on the receptor []. This interaction leads to a reduction in NMDA receptor activity, potentially contributing to its neuroprotective effects.

A: Studies in NZB/W F1 mice, a model for lupus nephritis, reveal that Sepimostat Mesilate administration after disease onset significantly reduced blood urea nitrogen, C4d levels, and delayed proteinuria development []. This suggests it could be a potential therapeutic option for lupus nephritis by mitigating kidney damage.

A: Research demonstrates that oral administration of Sepimostat Mesilate effectively prevents acute alcohol-induced pancreatic injury in rats, particularly when compared to a similar protease inhibitor, Camostat Mesilate []. It also showed promise in inhibiting cerulein-induced acute pancreatitis in rats, reducing serum amylase and lipase activity, pancreatic edema, and inflammatory infiltration [].

A: Sepimostat Mesilate generally exhibits a stronger inhibitory profile against various serine proteases compared to Camostat Mesilate. This is particularly evident in its action against glandular kallikrein, Factor XIIa, and C1s in the complement pathway [].

A: Early clinical studies suggest that Sepimostat Mesilate holds promise in treating reflux esophagitis, particularly postgastrectomy reflux esophagitis []. Furthermore, it demonstrated efficacy in managing gastric remnant inflammation following gastrectomy [].

A: While research is ongoing, Sepimostat Mesilate has been identified as a potential neuroprotective agent in a rat retinal excitotoxicity model []. This suggests potential applications in conditions involving neuronal damage.

A: Nafamostat, another serine protease inhibitor, shares structural similarities with Sepimostat Mesilate and exhibits comparable neuroprotective properties, particularly through NR2B NMDA receptor antagonism [].

A: Current research focuses on further elucidating the mechanisms of Sepimostat Mesilate's inhibitory actions on various targets, including acid-sensing ion channels [] and its role in preventing venous thrombosis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)

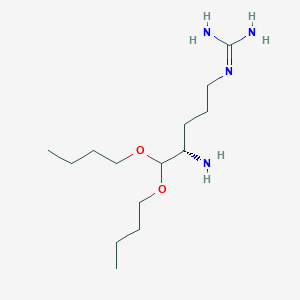

![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

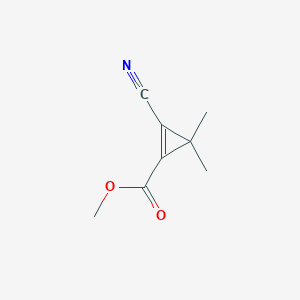

![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)